REACTION_CXSMILES
|
CO[C:3]1[C:4](=[O:22])[N:5]([CH2:13][C:14]2[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[CH:16][CH:15]=2)[CH2:6][CH2:7][C:8]=1[C:9](=O)[CH2:10][CH3:11].Cl.Cl.[CH:25]1([NH:30][NH2:31])[CH2:29][CH2:28][CH2:27][CH2:26]1>O1CCCC1>[CH:25]1([N:30]2[C:3]3[C:4](=[O:22])[N:5]([CH2:13][C:14]4[CH:15]=[CH:16][C:17]([O:20][CH3:21])=[CH:18][CH:19]=4)[CH2:6][CH2:7][C:8]=3[C:9]([CH2:10][CH3:11])=[N:31]2)[CH2:29][CH2:28][CH2:27][CH2:26]1 |f:1.2.3|
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Name
|
|
Quantity
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14.471 kg
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Type
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reactant
|
Smiles
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COC=1C(N(CCC1C(CC)=O)CC1=CC=C(C=C1)OC)=O
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Name
|
|
Quantity
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39.7 L
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Type
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solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
|
7.664 kg
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Type
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reactant
|
Smiles
|
Cl.Cl.C1(CCCC1)NN
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Control Type
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UNSPECIFIED
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Setpoint
|
88 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
dry 100 gallon tank
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Type
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CUSTOM
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Details
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was swept over the reaction
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Type
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CUSTOM
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Details
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to remove methanol, THF, and HCl
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Type
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TEMPERATURE
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Details
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required heating overnight in most cases
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Duration
|
8 (± 8) h
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Name
|
|
Type
|
product
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Smiles
|
C1(CCCC1)N1N=C(C2=C1C(N(CC2)CC2=CC=C(C=C2)OC)=O)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |